molecular formula C22H24FN3O3S B2581902 6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892783-51-6

6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2581902
CAS No.: 892783-51-6
M. Wt: 429.51
InChI Key: KEGMQRGCIBMBFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the fluoro, methyl, and sulfonyl groups. The piperazine ring is then attached to the quinoline core under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry

In chemistry, 6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

The compound may have potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features could allow it to interact with specific biological targets, providing insights into biochemical pathways.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Quinolone derivatives are known for their antibacterial activity, and this compound may exhibit similar or enhanced effects. Additionally, its interactions with biological targets could lead to the development of new drugs.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for applications in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one include other quinolone derivatives, such as:

  • Ciprofloxacin
  • Levofloxacin
  • Moxifloxacin

Uniqueness

What sets this compound apart from these compounds is its unique combination of functional groups. The presence of the fluoro, methyl, sulfonyl, and piperazine groups may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-fluoro-1-methyl-3-(3-methylphenyl)sulfonyl-7-(4-methylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S/c1-15-5-4-6-16(11-15)30(28,29)21-14-25(3)19-13-20(18(23)12-17(19)22(21)27)26-9-7-24(2)8-10-26/h4-6,11-14H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGMQRGCIBMBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.